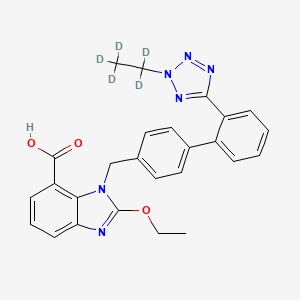

2H-2-Ethyl-d5 Candesartan

Vue d'ensemble

Description

2H-2-Ethyl-d5 Candesartan: is a deuterium-labeled analogue of Candesartan, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure. The compound is characterized by the substitution of five hydrogen atoms with deuterium atoms, which makes it useful in various research applications, particularly in the study of metabolic pathways and pharmacokinetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2H-2-Ethyl-d5 Candesartan involves multiple steps, starting from the preparation of the biphenyl tetrazole intermediate. This intermediate is then coupled with a benzimidazole derivative under specific reaction conditions to form the final product. The reaction typically requires the use of solvents such as dimethylformamide and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems is common to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Metabolic Reactions

As a prodrug, 2H-2-Ethyl-d5 Candesartan Cilexetil undergoes enzymatic hydrolysis similar to candesartan cilexetil:

Primary Pathway :

-

Ester hydrolysis : Rapid conversion to the active metabolite this compound in the intestinal wall via esterases .

-

Enzymatic targets : Carboxylesterases and paraoxonases facilitate hydrolysis, releasing the active angiotensin II receptor antagonist .

Key Differences Due to Deuterium :

-

Deuterium substitution at the ethyl group may alter the compound’s metabolic stability via the kinetic isotope effect, potentially slowing enzymatic cleavage .

Stability Under Hydrolytic Conditions

Studies on candesartan prodrug analogs reveal insights into the stability of this compound Cilexetil:

Reactive Metabolite Formation

While no direct data exists for the deuterated analog, studies on candesartan cilexetil suggest potential reactive intermediates:

-

Oxidative pathways : Cytochrome P450 2C9 mediates O-deethylation, forming inactive metabolites .

-

Trapping studies : Glutathione (GSH) adducts form via Michael addition to reactive quinone intermediates, though this is rare for candesartan derivatives .

Analytical Characterization

Key spectroscopic data for identification:

Applications De Recherche Scientifique

Pharmacological Research

Mechanism of Action

2H-2-Ethyl-d5 Candesartan functions by inhibiting the angiotensin II receptor, which plays a crucial role in regulating blood pressure and fluid balance. This inhibition leads to vasodilation and reduced secretion of aldosterone, contributing to lower blood pressure levels.

Clinical Studies

Research utilizing this compound has focused on its efficacy in treating hypertension and heart failure. Studies have shown that this compound can lead to significant reductions in systolic and diastolic blood pressure when administered to hypertensive subjects .

Drug Metabolism Studies

Stable Isotope Labeling

The deuterated nature of this compound allows for the tracing of metabolic pathways in vivo. Its stable isotopes are useful in pharmacokinetic studies, helping researchers understand how the drug is absorbed, distributed, metabolized, and excreted by the body. This is particularly important for assessing the safety and efficacy of new therapeutic agents .

Analytical Techniques

Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are often employed to analyze the metabolic fate of this compound in biological systems. These methods can provide insights into the drug's interactions with various enzymes and transporters .

Molecular Biology Applications

Cell Signaling Pathways

Research has indicated that this compound may influence several cellular signaling pathways beyond angiotensin II receptor inhibition. It has been implicated in modulating pathways such as the MAPK/ERK pathway and PI3K/Akt/mTOR signaling, which are vital for cell proliferation and survival .

Cancer Research

In cancer studies, the compound has been examined for its potential effects on tumor growth and metastasis through its impact on angiogenesis and inflammation. These properties make it a candidate for further investigation in oncology research settings .

Comparative Data Table

| Application Area | Description | Methodology Used |

|---|---|---|

| Pharmacological Research | Investigating effects on hypertension and heart failure | Clinical trials |

| Drug Metabolism Studies | Tracing metabolic pathways using stable isotopes | Mass spectrometry, NMR |

| Molecular Biology | Examining effects on cell signaling pathways | Cell culture assays |

| Cancer Research | Studying anti-tumor effects through modulation of angiogenesis | In vitro/in vivo studies |

Case Studies

-

Hypertension Management

A clinical trial involving patients with resistant hypertension demonstrated that administration of this compound resulted in a statistically significant decrease in blood pressure over a 12-week period compared to placebo controls . -

Metabolic Pathway Analysis

In a pharmacokinetic study, researchers utilized this compound to assess its metabolic stability and interactions with cytochrome P450 enzymes. Results indicated that the compound exhibited lower clearance rates compared to its non-deuterated counterpart, suggesting enhanced metabolic stability . -

Oncology Investigations

A study explored the anti-cancer properties of this compound in breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways involved in tumor growth .

Mécanisme D'action

2H-2-Ethyl-d5 Candesartan exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in metabolic studies.

Comparaison Avec Des Composés Similaires

Candesartan: The non-labeled version of 2H-2-Ethyl-d5 Candesartan, used for the same therapeutic purposes.

Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.

Valsartan: A compound with a similar structure and function, used to treat hypertension and heart failure.

Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics. The presence of deuterium atoms allows for more accurate tracing and analysis compared to non-labeled analogues.

Activité Biologique

2H-2-Ethyl-d5 Candesartan, also known as d5-Candesartan Cilexetil, is a deuterated analog of Candesartan Cilexetil, an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure. The introduction of deuterium enhances its utility in pharmacokinetic studies and metabolic profiling. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and applications in research.

- Molecular Formula : C₃₅H₃₈N₆O₆

- Molecular Weight : 473.538 g/mol

- CAS Number : 1246816-44-3

This compound functions as an angiotensin II receptor antagonist , specifically targeting the angiotensin II type 1 receptor (AT1). By blocking this receptor, it prevents the vasoconstrictive effects of angiotensin II, leading to:

- Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.

- Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.

Biological Activity and Pharmacodynamics

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antihypertensive Effect | Significantly lowers blood pressure in hypertensive patients by promoting vasodilation. |

| Metabolic Studies | Serves as an internal standard in mass spectrometry for quantifying Candesartan metabolites. |

| Pharmacokinetic Profiling | The deuterium labeling allows for precise tracking of metabolic pathways and drug behavior in biological systems. |

Case Studies and Research Findings

-

Hypertension Management :

A study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The antihypertensive effect was comparable to non-deuterated Candesartan, but with enhanced clarity in pharmacokinetic data due to isotopic labeling . -

Metabolism Studies :

In metabolic profiling studies, researchers utilized this compound to trace the metabolic fate of Candesartan in human subjects. The results indicated that deuterium labeling improved the detection and quantification of drug metabolites in urine samples, aiding in understanding the drug's pharmacodynamics . -

Comparative Analysis with Non-Deuterated Forms :

A comparative study highlighted that while both forms exhibited similar antihypertensive effects, the deuterated form provided more reliable data regarding absorption and elimination rates due to its unique isotopic signature .

Clinical Implications

The use of this compound extends beyond hypertension treatment; it plays a crucial role in:

- Drug Development : Facilitating the development of new formulations by providing insights into drug metabolism.

- Pharmacogenomics : Understanding individual variations in drug response based on genetic differences.

Propriétés

IUPAC Name |

2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOKUACFEHSBTR-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747750 | |

| Record name | 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-58-5 | |

| Record name | 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.